1-(2,4-Dimethyl-phenyl)-piperazin-2-one
Description
1-(2,4-Dimethyl-phenyl)-piperazin-2-one is a piperazinone derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 4-positions, attached to a six-membered piperazinone ring. Piperazinone derivatives are widely studied for their pharmacological activities, including cytotoxic, antimicrobial, and receptor-targeting effects .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-3-4-11(10(2)7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
VENIYOLLLBOHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of piperazinone derivatives are highly dependent on substituents on the phenyl ring and the piperazinone core. Key analogs include:
Key Observations :
Comparison with Other Analogs :
- 1-(6-Aminopyridin-3-yl)-piperazin-2-one () requires coupling with aminopyridine, introducing additional steps for NH₂ protection/deprotection.
- Aliphatic analogs (e.g., 1-(2-methylpropyl)-piperazin-2-one) may involve alkylation of the piperazinone nitrogen .
Physicochemical Properties
Preparation Methods
Cyclocondensation Strategies for Piperazin-2-one Formation
The four-component cyclo condensation reaction represents a cornerstone in synthesizing substituted piperazine derivatives. A study by Journal of Saudi Chemical Society demonstrated the utility of SO₄²⁻/Y₂O₃ as a heterogeneous catalyst in ethanol for assembling imidazole-piperazine hybrids . While the target compound in this work diverges from 1-(2,4-dimethylphenyl)-piperazin-2-one, the methodology offers a template for adapting reactants.
Jocic-Type Reactions via Trichloromethyl Alcohol Intermediates
A seminal approach from Organic & Biomolecular Chemistry leverages trichloromethyl alcohols as bis-electrophiles for piperazin-2-one synthesis . The method involves:
-
Asymmetric Reduction : 1,1,1-Trichloro-3-(2,4-dimethylphenyl)propan-2-one is reduced using a Corey–Bakshi–Shibata (CBS) catalyst to yield enantiomerically enriched trichloromethyl alcohol.
-
Regioselective Cyclization : Reacting the alcohol with ethylenediamine under basic conditions (e.g., NaOH/MeOH) induces nucleophilic displacement, forming the six-membered lactam.
This route affords excellent regiocontrol, particularly with bulky aryl groups, as steric hindrance directs amine attack to the less substituted carbon . The CBS-catalyzed step achieves >90% enantiomeric excess (ee) for chiral analogs, though racemic synthesis remains viable for non-stereochemical applications.
Intermediate-Driven Synthesis Inspired by Patent Literature
A patented method for structurally related piperazines highlights the role of novel intermediates in streamlining synthesis . While the original focus is on thioether-linked derivatives, adapting the strategy for ketone-based cyclization offers promise:
-
Intermediate Formation : Synthesize 2-((2,4-dimethylphenyl)carbonyl)-N-hydroxybenzamide via coupling 2-mercaptobenzoic acid with 2,4-dimethylbenzoyl chloride.
-
Aniline Generation : Thermal cleavage in basic media (e.g., KOH/EtOH) yields 2-(2,4-dimethylphenyl)aniline.
-
Ring Closure : Treatment with bis(2-chloroethyl)amine hydrochloride in refluxing acetonitrile forms the piperazin-2-one core.
This method, optimized for high purity (>99.5%) and yield (85–90%), minimizes hazardous byproducts and employs eco-friendly solvents like butan-2-ol .
Comparative Analysis of Methodologies
Mechanistic Insights :
-
Cyclocondensation : Proceeds via imine formation, followed by nucleophilic attack and cyclization. The SO₄²⁻/Y₂O₃ catalyst enhances reaction kinetics by activating carbonyl groups .
-
Jocic-Type Reaction : Trichloromethyl alcohol acts as a 1,2-biselectrophile, with amine attack at the α-position leading to lactamization .
-
Intermediate Route : Eliminates oxidative steps, leveraging amide cleavage and SN2 displacement for ring closure .
Challenges and Optimization Strategies
-
Regiochemical Control : Bulky substituents on the trichloromethyl alcohol (e.g., 2,4-dimethylphenyl) favor attack at the less hindered carbon, ensuring >90% regioselectivity .
-
Catalyst Recovery : SO₄²⁻/Y₂O₃ can be reused for 5 cycles without significant activity loss, reducing costs .
-
Purification : Silica gel chromatography suffices for intermediate-based methods, whereas asymmetric syntheses may require chiral stationary phases .
Q & A
Q. Table 1: Comparative Pharmacological Profiles of Piperazin-2-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
